molecular formula C11H11N3O2 B12109054 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide

4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide

Cat. No.: B12109054
M. Wt: 217.22 g/mol
InChI Key: WOIKJSKDGYOVLM-UHFFFAOYSA-N
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Description

Quinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in both natural and synthetic compounds. It features a double-ring structure, with a benzene ring fused to a pyridine moiety, represented by the molecular formula C₉H₇N . The compound you’ve requested, 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide, is a derivative of quinoline.

Preparation Methods

Synthetic Routes:: Several synthetic protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the synthesis and functionalization of quinolines .

Reaction Conditions:: One specific route involves the reaction of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid with hydrazine hydrate to yield 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide. The reaction typically occurs under reflux conditions in ethanol or another suitable solvent.

Chemical Reactions Analysis

Types of Reactions:: 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide finds applications in various fields:

    Medicinal Chemistry: It serves as a potential lead compound for drug discovery.

    Biology: Researchers explore its effects on biological systems.

    Industry: Its derivatives may have industrial applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could highlight its uniqueness and provide a comparative analysis.

Remember that this compound’s applications and properties are continually evolving, and ongoing research contributes to our understanding

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

8-methyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H11N3O2/c1-6-3-2-4-7-9(6)13-5-8(10(7)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16)

InChI Key

WOIKJSKDGYOVLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN

Origin of Product

United States

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